8-(4-Amino-phenyl)-2'-deoxyguanosine
Description
Molecular Composition and Atomic Connectivity
8-(4-Amino-phenyl)-2'-deoxyguanosine is a modified nucleoside with the molecular formula $$ \text{C}{16}\text{H}{18}\text{N}{6}\text{O}{4} $$ and a molecular weight of 358.35 g/mol. The compound consists of a 2'-deoxyribose sugar linked to a guanine base via a β-N9-glycosidic bond, with a 4-aminophenyl substituent at the C8 position of the purine ring (Figure 1). The atomic connectivity includes:
- A guanine base with a phenyl ring covalently bonded to C8.
- A primary amine group (-NH$$_2$$) at the para position of the phenyl ring.
- A deoxyribose sugar in the $$ \text{D} $$-ribofuranose configuration, lacking a hydroxyl group at the 2' position.
Table 1: Comparative molecular features of this compound and native 2'-deoxyguanosine.
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) studies reveal that the 4-aminophenyl group at C8 induces significant conformational changes:
- Glycosidic bond orientation : The bulky 4-aminophenyl group forces the guanine base into a syn conformation (χ = 60–90°), as evidenced by strong NOE correlations between H8 of the phenyl group and H1' of the deoxyribose.
- Sugar pucker : The deoxyribose adopts a C2'-endo puckering mode, as indicated by $$ ^3\text{J}_{H1'-H2'} $$ coupling constants of 6.2–6.8 Hz.
- Aromatic ring interactions : The phenyl ring exhibits restricted rotation, with $$ ^1\text{H} $$-$$ ^1\text{H} $$ COSY correlations confirming ortho- and meta-proton coupling (δ 7.2–7.4 ppm).
Table 2: Key $$ ^1\text{H} $$ NMR chemical shifts (500 MHz, DMSO-$$ \text{d}_6 $$).
| Proton | Chemical shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H8 (guanine) | 8.12 | singlet | C8-aryl substitution |
| H1' (deoxyribose) | 6.08 | doublet | β-N9-glycosidic linkage |
| NH$$_2$$ (phenyl) | 5.95 | broad | Para-amino group |
| H2', H2'' (sugar) | 2.45–2.78 | multiplet | C2'-endo puckering |
Comparative Structural Features with Native 2'-Deoxyguanosine
The 4-aminophenyl substitution alters three key structural properties:
- Steric effects : The phenyl group increases the van der Waals radius at C8 by 3.2 Å, displacing the guanine base from the plane of the sugar.
- Hydrogen-bonding capacity : The amino group participates in intramolecular H-bonds with O6 of guanine (N–H···O6 distance: 2.8 Å), reducing Watson-Crick pairing fidelity.
- Stacking interactions : The extended π-system of the phenyl ring enhances base-stacking energy by 12–15 kcal/mol compared to native deoxyguanosine.
Figure 2: Overlay of X-ray crystal structures showing displacement of the guanine base in this compound (blue) vs. native 2'-deoxyguanosine (red).
Tautomeric Forms and Electronic Density Distribution
The 4-aminophenyl group stabilizes rare tautomeric states of guanine:
- Keto-enol equilibrium : The amino group donates electron density via resonance, shifting the N7–H tautomer population from <1% in native deoxyguanosine to 18–22%.
- Charge distribution : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level show:
- Tautomer-dependent reactivity : The imino-oxo tautomer (O6 protonated) becomes accessible, with a calculated energy difference of 4.2 kcal/mol relative to the canonical form.
Table 3: Tautomeric populations (%) in aqueous solution (pH 7.4).
| Tautomer | This compound | Native 2'-Deoxyguanosine |
|---|---|---|
| Canonical (N9–H) | 74.3 | 98.6 |
| Imino-oxo (N7–H) | 21.5 | 1.2 |
| Enol (O6–H) | 4.2 | 0.2 |
Properties
Molecular Formula |
C₁₆H₁₈N₆O₄ |
|---|---|
Molecular Weight |
358.35 |
Synonyms |
2’-Deoxy-7,8-dihydro-8-(4-amino-phenyl)-guanosine; 8-(4-amino-phenyl)-7,8-dihydro-2’-deoxyguanosine; 8-(4-Amino-phenyl)-7,8-dihydrodeoxyguanosine; 8-(4-Amino-phenyl)-dG |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: 8-(4-Amino-phenyl)-2'-dG is synthesized via nucleophilic substitution with moderate yields (~60%), outperforming solvolytic methods (e.g., for 8-fluoro derivatives) but lagging behind Suzuki couplings (e.g., 8-pyrenyl-dG at 75%) .
- Steric and Electronic Effects : Bulky substituents like pyrenyl require palladium catalysis, while electron-withdrawing groups (e.g., m-ethoxycarbonylphenyl) enhance self-assembly in aqueous media .
Stability and Reactivity
Table 2: Stability and Oxidative Behavior
Key Observations :
- Oxidative Susceptibility: 8-(4-Amino-phenyl)-2'-dG forms stable spiro compounds upon aerial oxidation, contrasting with 8-Oxo-dG, which accumulates in oxidative stress-related diseases .
- Acid Stability : Cyclic adducts (e.g., S-cdG) exhibit superior N-glycosidic bond stability compared to linear derivatives, critical for DNA repair studies .
Key Observations :
- Supramolecular Engineering: 8-(4-Amino-phenyl)-2'-dG forms stable G-quadruplexes, while 8-pyrenyl-dG serves as a high-quantum-yield fluorescent probe .
- Diagnostic Utility: 8-Oxo-dG is elevated in diabetes, cancer, and occupational exposures (e.g., e-waste dismantling), whereas 8-vinyl-dG aids in DNA topology studies .
Q & A
Q. Advanced
- In vitro models : Treating cell lines with oxidizing agents (e.g., H₂O₂) or arylating compounds to induce adducts, followed by comet assays or γ-H2AX staining to quantify DNA damage .
- In vivo models : Transgenic mice deficient in repair enzymes (e.g., OGG1⁻/⁻) to study adduct accumulation and carcinogenesis .
- Epidemiological studies : Correlating urinary 8-OHdG levels with disease risk via meta-analyses, adjusting for confounders like smoking and BMI .
How do researchers differentiate endogenous 8-substituted deoxyguanosines from ex vivo artifacts?
Advanced
Artifactual oxidation during DNA extraction is minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
